Ketosteril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ketosteril, also known as this compound, is a useful research compound. Its molecular formula is C31H46O15S and its molecular weight is 690.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

2.1. Management of Chronic Kidney Disease

One of the primary applications of Ketosteril is in the management of CKD. Studies have shown that supplementation with this compound can slow the progression of kidney disease and reduce the need for dialysis. A notable study involving 3,282 patients demonstrated that those receiving this compound had a significantly lower incidence of new-onset dialysis compared to those who did not receive it (40.2% vs. 44.4%) over a one-year follow-up period .

2.2. Sarcopenia in CKD Patients

Recent investigations have also explored the effects of this compound on sarcopenia—muscle wasting often seen in CKD patients. A clinical trial hypothesized that this compound could improve muscle mass and function without adversely affecting renal function. The study aims to clarify the clinical benefits of this compound in improving sarcopenia among patients with advanced CKD .

2.3. Metabolic Effects

Research into the short-term metabolic effects of this compound supplementation alongside a low-protein diet has indicated improvements in nutritional safety and tolerance, as well as enhanced protein synthesis without increasing kidney workload . This is particularly relevant for pre-dialysis patients who require careful management of protein intake.

Case Studies and Research Findings

Safety and Efficacy

The safety profile of this compound has been evaluated across various studies, consistently showing no significant adverse effects on protein synthesis or renal function when used as directed in conjunction with a low-protein diet . This positions this compound as a valuable therapeutic option for managing dietary restrictions in CKD patients.

Analyse Chemischer Reaktionen

Structural Composition of Ketosteril

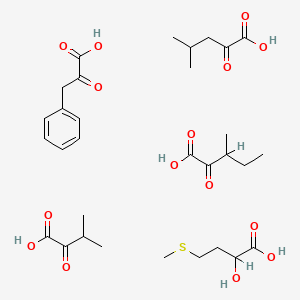

This compound contains five α-keto acids:

-

3-Methyl-2-oxobutanoic acid

-

3-Methyl-2-oxopentanoic acid

-

4-Methyl-2-oxopentanoic acid

-

2-Oxo-3-phenylpropanoic acid

-

2-Hydroxy-4-methylsulfanylbutanoic acid

These components form a molecular formula of C₃₁H₄₆O₁₅S with a molecular weight of 690.8 g/mol .

Derivatization Reactions for Analytical Quantification

Gas chromatography (GC) methods utilize derivatization with 1,2-propylenediamine (PDA) to stabilize α-keto acids for detection :

Reaction Scheme:

Keto acid+PDA→Imidazolidine derivative+H2O

Optimized Conditions:

| Parameter | Value |

|---|---|

| pH | 3.2 (acetic acid buffer) |

| Temperature | 95°C |

| Reaction Time | 30 minutes |

| Stability | 24 hours (post-reaction) |

GC-FID Performance:

| Compound | Calibration Range (µg/mL) | R² Value |

|---|---|---|

| 3-Methyl-2-oxobutanoic acid | 10–200 | 0.998 |

| 4-Methyl-2-oxopentanoic acid | 10–200 | 0.997 |

This method achieves baseline separation of all this compound components within 20 minutes .

Enzymatic Dehydrogenation Mechanisms

The α-keto acids in this compound undergo flavin-dependent dehydrogenation , analogous to 3-ketosteroid Δ¹-dehydrogenase (KSTD) catalysis :

Key Steps:

-

Proton Abstraction : Tyr318 (as base) removes a β-hydrogen from C2.

-

Hydride Transfer : C1 hydrogen transfers to FAD, forming a double bond.

Free Energy Barriers (QM/MM Simulations):

| Substrate | TS1 (Proton Transfer) | TS2 (Hydride Transfer) |

|---|---|---|

| Dihydrotestosterone | 16.3 kcal/mol | 18.0 kcal/mol |

| 17-Methyltestosterone | 13.4 kcal/mol | 15.5 kcal/mol |

Kinetic isotope effect (KIE) studies confirm a stepwise mechanism , with rate-limiting hydride transfer (KIE = 1.5–3.5) .

In Vitro Dissolution and Bioaccessibility

Dissolution studies using the TIM-1 system show this compound releases α-keto acids primarily in the jejunum :

Dissolution Profile (Batch A):

| Time (h) | Cumulative Release (%) |

|---|---|

| 1 | 28.4 ± 2.1 |

| 2 | 55.7 ± 3.8 |

| 4 | 89.2 ± 4.5 |

Relative recovery rates exceed 94% , confirming analytical validity .

Stability and Degradation Pathways

This compound components degrade under alkaline conditions via:

-

Decarboxylation of α-keto acids

-

Oxidation of sulfhydryl groups in 2-hydroxy-4-methylsulfanylbutanoic acid

Stability is optimal at pH 3–5 , with significant degradation above pH 7 .

Eigenschaften

CAS-Nummer |

68934-50-9 |

|---|---|

Molekularformel |

C31H46O15S |

Molekulargewicht |

690.8 g/mol |

IUPAC-Name |

2-hydroxy-4-methylsulfanylbutanoic acid;3-methyl-2-oxobutanoic acid;3-methyl-2-oxopentanoic acid;4-methyl-2-oxopentanoic acid;2-oxo-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H8O3.2C6H10O3.C5H10O3S.C5H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-9-3-2-4(6)5(7)8;1-3(2)4(6)5(7)8/h1-5H,6H2,(H,11,12);2*4H,3H2,1-2H3,(H,8,9);4,6H,2-3H2,1H3,(H,7,8);3H,1-2H3,(H,7,8) |

InChI-Schlüssel |

GYVADCQLHHMYLW-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |

Kanonische SMILES |

CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |

Synonyme |

ketosteril |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.